3-Hexylpiperidine Hydrochloride (CAS 956325-98-7): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Pharmacological Applications
3-Hexylpiperidine Hydrochloride (CAS 956325-98-7): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Pharmacological Applications
Executive Summary
In contemporary medicinal chemistry, the piperidine ring is recognized as a highly privileged scaffold, frequently appearing in FDA-approved drugs. Specifically, 3-Hexylpiperidine hydrochloride (CAS 956325-98-7) [1] serves as a critical, versatile building block. By breaking the symmetry of the piperidine ring at the 3-position and introducing a highly lipophilic hexyl chain, this compound provides unique spatial geometry and partition coefficients (LogP) ideal for central nervous system (CNS) penetration and membrane-bound receptor engagement.
This whitepaper provides an in-depth technical analysis of 3-hexylpiperidine hydrochloride, detailing its physicochemical properties, step-by-step synthetic methodologies, and its downstream utility in synthesizing sigma receptor ligands, monoamine transporter inhibitors, and beta-3 adrenergic antagonists.
Physicochemical Profiling & Structural Dynamics
The causality behind selecting the hydrochloride salt over the free base (CAS 13603-23-1)[2] lies in its physical stability and handling characteristics. The free base is typically a viscous, easily oxidized oil at room temperature, whereas the hydrochloride salt forms stable, crystalline solids that resist degradation and provide highly reproducible molarity in assay preparations.
Structurally, the C3-substitution creates a chiral center, meaning the standard commercial form is a racemate unless stereospecifically synthesized. The basic secondary amine (pKa ~10.5) ensures protonation at physiological pH (7.4), which is a prerequisite for forming critical salt bridges with acidic amino acid residues (e.g., Glutamate or Aspartate) in target receptor binding pockets.
Quantitative Data: Physicochemical Properties
| Parameter | Value (Hydrochloride Salt) | Value (Free Base) | Causality / Significance |
| CAS Number | 956325-98-7 | 13603-23-1 | Regulatory and procurement tracking. |
| Molecular Formula | C11H24ClN | C11H23N | Defines stoichiometry for downstream coupling. |
| Molecular Weight | 205.77 g/mol | 169.31 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| Predicted LogP | ~3.6 (Free base equivalent) | ~3.6 | Optimal lipophilicity for blood-brain barrier (BBB) permeation. |
| Physical State | Solid (Crystalline) | Liquid/Oil | HCl salt ensures shelf-stability and precise gravimetric dosing. |
Synthetic Methodologies
The synthesis of 3-hexylpiperidine hydrochloride requires careful control of reduction conditions to prevent ring-opening or over-alkylation. The most robust route begins with the catalytic hydrogenation of 3-hexylpyridine.
Protocol 1: Step-by-Step Synthesis of 3-Hexylpiperidine Hydrochloride
Self-Validating Principle: This protocol utilizes an acidic hydrogenation environment to immediately protonate the resulting piperidine, preventing the secondary amine from poisoning the metal catalyst—a common failure point in pyridine reductions.
Step 1: Catalytic Hydrogenation
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Dissolve 3-hexylpyridine (1.0 eq) in glacial acetic acid (0.5 M concentration).
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Add Platinum(IV) oxide (PtO2, Adam's catalyst) at 5 mol%. Causality: PtO2 is highly active for aromatic ring reduction under mild conditions, whereas Pd/C often requires excessive pressure.
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Purge the reaction vessel with N2, then H2. Maintain H2 pressure at 50 psi and stir at 25°C for 12 hours.
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Validation Check: Monitor hydrogen uptake. The reaction is complete when the theoretical volume of H2 (3 equivalents) is consumed.
Step 2: Workup and Free-Base Isolation
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Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pt catalyst can be pyrophoric.
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Concentrate the filtrate under reduced pressure.
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Basify the residue using 2M NaOH until pH > 12, then extract with dichloromethane (DCM) (3x).
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Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude 3-hexylpiperidine free base.
Step 3: Hydrochloride Salt Formation
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Dissolve the crude free base in anhydrous diethyl ether (Et2O).
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Slowly bubble anhydrous HCl gas (or add a pre-titrated solution of 2M HCl in diethyl ether) into the solution at 0°C.
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Causality: The low temperature maximizes the yield of the precipitating hydrochloride salt while preventing solvent boil-off due to the exothermic neutralization.
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Filter the resulting white precipitate, wash with cold Et2O, and dry in vacuo to yield 3-hexylpiperidine hydrochloride.
Figure 1: Stepwise synthetic workflow for 3-Hexylpiperidine hydrochloride.
Pharmacological Applications & Target Engagement
The 3-hexylpiperidine scaffold is not merely a structural linker; it is an active pharmacophore utilized in several advanced drug discovery programs.
Sigma Receptor Ligands
Sigma receptors (σ1R and σ2R) are transmembrane proteins implicated in neurodegenerative diseases and oncology. The σ1R binding pocket requires a basic amine flanked by hydrophobic regions. 3-Hexylpiperidine precisely fits this model. The protonated piperidine nitrogen forms a critical salt bridge with the Glu172 residue of the σ1R[3], while the flexible 6-carbon hexyl chain dynamically occupies the hydrophobic sub-pocket, driving high-affinity binding. This structural motif is heavily utilized in designing cytotoxic agents for cancer therapy[3].
Monoamine Transporter Inhibitors
Piperidine derivatives are historically linked to monoamine reuptake inhibition (e.g., phencyclidine analogs)[4][5]. The 3-hexyl substitution alters the spatial vector of the molecule compared to traditional 4-substituted analogs, selectively modulating its affinity towards dopamine and serotonin transporters while minimizing off-target NMDA receptor antagonism.
Beta-3 Adrenergic Receptor Antagonists
Substituted piperidines have been explored in the development of β3-adrenergic receptor modulators, which are targets for metabolic disorders and overactive bladder[6]. The secondary amine of 3-hexylpiperidine can be alkylated to form complex arylethanolamine derivatives, where the hexyl chain provides the necessary lipophilic anchoring in the receptor's allosteric site[6].
Figure 2: Pharmacological target engagement pathways of the 3-hexylpiperidine pharmacophore.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized or procured 3-hexylpiperidine hydrochloride, a rigorous analytical validation system must be employed.
Protocol 2: LC-MS and NMR Validation Workflow
Self-Validating Principle: Relying solely on MS can be misleading due to isobaric impurities. Coupling high-resolution mass spectrometry (HRMS) with 1H-NMR ensures both mass and regiochemical confirmation.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol (for MS) or Deuterated Chloroform (CDCl3) (for NMR).
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LC-MS Analysis:
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Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
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Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Expected Outcome: The compound will elute and ionize in positive electrospray ionization (ESI+) mode. Look for the[M+H]+ peak at m/z 170.19 (corresponding to the free base C11H23N + H+)[7]. The chloride counterion is not detected in positive mode.
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1H-NMR Analysis (400 MHz, CDCl3):
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Expected Outcome: The terminal methyl group of the hexyl chain will appear as a triplet near δ 0.85 ppm. The piperidine ring protons will present as complex multiplets between δ 1.50 and 3.50 ppm. The broad singlet corresponding to the NH2+ (hydrochloride salt) will appear downfield, typically between δ 8.0 - 9.5 ppm, confirming the salt form.
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Quantitative Data: Analytical Validation Parameters
| Analytical Technique | Target Parameter | Expected Value / Observation |
| HRMS (ESI+) | [M+H]+ | m/z 170.1903 |
| 1H-NMR (CDCl3) | Terminal Methyl (-CH3) | Triplet, ~0.85 ppm (3H) |
| 1H-NMR (CDCl3) | Ammonium Proton (NH2+) | Broad singlet, >8.0 ppm (2H) |
| Melting Point | Thermal Transition | ~154-155 °C (Dependent on crystallization solvent) |
References
-
Semantic Scholar. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]
- Google Patents. (2002). WO2002006255A2 - Hydroxy-(piperidin-4-yl-methylamino)-alkyl beta-3 adrenergic receptor antagonists.
Sources
- 1. 956325-98-7|3-Hexylpiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 13603-23-1|3-Hexylpiperidine|BLD Pharm [bldpharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [3H]1-[2-(2-thienyl)cyclohexyl]piperidine labels two high-affinity binding sites in human cortex: further evidence for phencyclidine binding sites associated with the biogenic amine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2002006255A2 - Hydroxy-(piperidin-4-yl-methylamino)-alkyl beta-3 adrenergic receptor antagonists - Google Patents [patents.google.com]
- 7. PubChemLite - 3-hexylpiperidine hydrochloride (C11H23N) [pubchemlite.lcsb.uni.lu]
